N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-29-17-13-22-18-21(10-11-23(22)29)24(30-15-6-3-7-16-30)19-28-26(32)25(31)27-14-12-20-8-4-2-5-9-20/h2,4-5,8-11,18,24H,3,6-7,12-17,19H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVOVEDHQDIYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Limitations
- Pharmacokinetics: Piperidine-containing compounds often exhibit moderate plasma protein binding and variable half-lives.
- Synthetic Challenges : The presence of multiple stereocenters (e.g., in the ethyl-piperidine-indoline backbone) complicates synthesis and purification, a common issue in piperidine-based drug development .
- Evidence Gaps: No direct pharmacological or toxicity data for the target compound exists in the provided sources.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for optimizing yield and purity of this compound?
- The synthesis involves multi-step organic reactions, typically starting with the preparation of indoline and piperidine intermediates. Key steps include condensation reactions between oxalic acid derivatives and amine groups under controlled conditions (e.g., inert atmosphere, catalysts like palladium or copper). Purification via column chromatography or recrystallization is critical to achieve >95% purity .
- Example Optimization Table :
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Amide coupling | DCC/HOBt, DMF, 0°C → RT | Use peptide coupling agents (e.g., EDC·HCl) with DMAP catalysis |
| Purification | Silica gel chromatography | Gradient elution (hexane:EtOAc 3:1 → 1:1) to separate byproducts |
Q. Which analytical methods are most effective for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., indoline methyl group at δ ~1.2 ppm; piperidine protons at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected for C27H34N4O2: 447.2756) .
- HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water + 0.1% TFA) .
Q. What in vitro models are suitable for preliminary bioactivity screening?
- Cancer Cell Lines : Use MTT assays on A549 (lung) or MCF-7 (breast) cells to assess antiproliferative activity. IC50 values should be compared to positive controls (e.g., doxorubicin) .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
Advanced Research Questions
Q. How can mechanistic studies elucidate interactions with biological targets?
- Molecular Docking : Screen against kinases (e.g., EGFR, PI3K) using AutoDock Vina. The indoline-piperidine moiety may occupy hydrophobic pockets, while the oxalamide backbone forms hydrogen bonds .
- Western Blotting : Validate pathway modulation (e.g., downregulation of Bcl-2, cleavage of caspase-3 in treated cells) .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Cross-Validation : Replicate assays under standardized conditions (e.g., serum-free media, 48h incubation). Discrepancies may arise from variations in cell passage number or solvent (DMSO) concentration .
- Structural Analog Comparison : Compare IC50 values with analogs (e.g., replacing piperidine with morpholine reduces potency by ~30% ).
Q. What strategies improve blood-brain barrier (BBB) penetration for neurological applications?
- LogP Optimization : Aim for LogP ~2–3 (calculated via ChemDraw). The phenethyl group may enhance lipophilicity, but polar oxalamide could limit passive diffusion .
- P-gp Efflux Inhibition : Co-administer with verapamil to assess P-glycoprotein-mediated efflux using MDCK-MDR1 cells .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vivo studies?
- Formulation : Use cyclodextrin-based carriers or PEGylated nanoparticles. Solubility <0.1 mg/mL in PBS necessitates co-solvents (e.g., 10% Cremophor EL) .
Q. What computational tools predict metabolic stability?
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor. The piperidine ring is prone to N-demethylation (major metabolite); introduce fluorine to block oxidation .
Comparative Analysis of Structural Analogs
| Analog Structure | Key Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| N1-(2-chlorophenyl)-... | Chlorine substitution | ↑ Antiproliferative activity (IC50 = 1.2 µM vs. 2.5 µM in parent) | |
| N1-(benzo[d][1,3]dioxol-5-yl)-... | Benzodioxole group | ↓ Solubility, ↑ kinase inhibition |
Key Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
